molecular formula C7H7FN2O B2857478 N-(5-fluoropyridin-3-yl)acetamide CAS No. 1693694-17-5

N-(5-fluoropyridin-3-yl)acetamide

Cat. No.: B2857478
CAS No.: 1693694-17-5
M. Wt: 154.144
InChI Key: DHAGTFNOSBKTRG-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom in the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(5-fluoropyridin-3-yl)acetamide involves the nucleophilic aromatic substitution reaction. This method typically uses 3,5-difluoropyridine and an appropriate amine, such as acetamide, in the presence of a base like potassium carbonate. The reaction conditions often include heating the mixture to facilitate the substitution of one fluorine atom, leaving the other available for further derivatization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom in the pyridine ring, which enhances its chemical stability and reactivity. This makes it a valuable compound for various scientific applications, particularly in the synthesis of complex organic molecules and the investigation of biological activities .

Properties

IUPAC Name

N-(5-fluoropyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAGTFNOSBKTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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